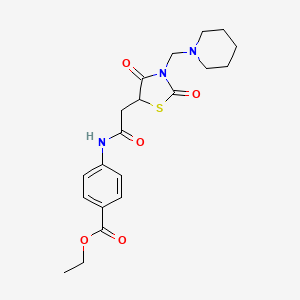

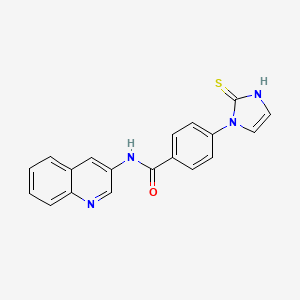

Ethyl 4-(2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-yl)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The synthesis of this compound involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The method allows for the furthering of the one-pot functionalization of unsaturated intermediates, which usually requires multiple steps .Wissenschaftliche Forschungsanwendungen

Antithrombotic Applications

One significant study discusses the development of GPIIb/IIIa integrin antagonists, featuring Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate (a compound closely related to Ethyl 4-(2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-yl)acetamido)benzoate) as a potent and orally active fibrinogen receptor antagonist. This study highlights its potential for antithrombotic treatment due to its inhibitory activity on human platelet aggregation and favorable oral bioavailability in animal models, suggesting therapeutic potential in acute phase antithrombotic treatment (Hayashi et al., 1998).

Diuretic and Antihypertensive Effects

Research into Ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate (etozolin), a derivative structurally similar to Ethyl 4-(2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-yl)acetamido)benzoate, has shown it to possess low toxicity, potent diuretic and saluretic properties, and a marked antihypertensive effect in hypertensive rats. This study underscores its potential utility in treating hypertension and edema due to its mild onset of action and significant long-term effects (Herrmann et al., 1977).

Antimicrobial Activity

Another area of interest is the synthesis of derivatives containing the thiazolidinone and piperidinyl moiety for their potential antimicrobial properties. A study focusing on new 4-oxothiazolidin-2-ylidene derivatives incorporating a piperidinyl group revealed these compounds as suitable inhibitors against Aldose Reductase, suggesting further exploration for antimicrobial applications (Areal et al., 2012).

Anticancer Potential

The synthesis and evaluation of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells reveal certain compounds exhibiting potent antiproliferative effects. These findings indicate a promising direction for the development of new anticancer agents leveraging the structural motifs of Ethyl 4-(2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-yl)acetamido)benzoate (Kumar et al., 2014).

Enzyme Inhibition for Antituberculosis

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These studies showcase the potential of derivatives related to Ethyl 4-(2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-yl)acetamido)benzoate in developing new treatments against tuberculosis, highlighting specific compounds that show promising activity in vitro (Jeankumar et al., 2013).

Eigenschaften

IUPAC Name |

ethyl 4-[[2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S/c1-2-28-19(26)14-6-8-15(9-7-14)21-17(24)12-16-18(25)23(20(27)29-16)13-22-10-4-3-5-11-22/h6-9,16H,2-5,10-13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBXIWVRPZDKCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CN3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-yl)acetamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2479614.png)

![3-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2479617.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2479619.png)

![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid](/img/structure/B2479620.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide](/img/structure/B2479621.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide](/img/structure/B2479624.png)

![N-[3-(trifluoromethyl)phenyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2479626.png)

![methyl 3-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2479631.png)